2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O3/c1-27-24-21(25-28-23(30-36-25)17-8-4-3-5-9-17)22(26)33(29-24)16-20(34)32-14-12-31(13-15-32)18-10-6-7-11-19(18)35-2/h3-11H,12-16,26H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPUPDPGPDYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates various pharmacophores, including:
- Pyrazole and oxadiazole rings : Known for their diverse biological activities.
- Piperazine moiety : Often associated with neuroactive compounds.
The molecular formula is , indicating a relatively high molecular weight that may influence its bioavailability and pharmacokinetics.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural components suggest it may interact with various biological targets involved in cancer progression.
Mechanism of Action:
- Cell Cycle Inhibition : Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : The oxadiazole and pyrazole rings may contribute to the inhibition of tumor growth by disrupting metabolic pathways essential for cancer cell survival.
Case Studies
-
Study on MCF7 Cell Line :
- A study evaluated the anticancer activity against the MCF7 human breast cancer cell line. The results indicated that similar pyrazole derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range .
- The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Comparative Analysis :
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7 | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine production |
Additional Biological Activities
Beyond anticancer properties, similar compounds have demonstrated a range of biological activities:
Comparison with Similar Compounds
Structural Analogues and Key Features
Functional Group Analysis
Piperazine Derivatives :
- The target compound’s 2-methoxyphenyl-piperazine likely improves blood-brain barrier penetration compared to 4-(2-methoxyethyl)piperazine in 10d .
- Nitrophenyl-piperazine in may confer electron-withdrawing effects, reducing bioavailability relative to the target’s methoxyphenyl group.
Heterocyclic Rings: 1,2,4-Oxadiazole (target) vs. 1,2,4-triazole (): Oxadiazole offers greater metabolic stability due to reduced susceptibility to hydrolysis . Pyrazole (target) vs.
Substituent Effects: The methylamino group at position 3 (target) may enhance hydrogen-bonding interactions compared to unsubstituted pyrazoles (e.g., ). The ethanone linker in the target compound allows conformational flexibility, unlike rigid triazole or thiazole bridges in .
Physicochemical and Pharmacokinetic Predictions
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-oxadiazole core in this compound?
The pyrazole-oxadiazole framework can be synthesized via cyclization of thiourea intermediates or hydrazide derivatives under controlled conditions. For example, phosphorous oxychloride-mediated cyclization at 120°C has been used to form oxadiazole rings from hydrazides . The pyrazole core can be built using monomethylhydrazine and ethyl acetoacetate, followed by formylation and oxidation to introduce functional groups .
Q. How can the structural integrity of the synthesized compound be confirmed?
X-ray crystallography is the gold standard for confirming regiochemistry and stereochemistry, especially for pyrazole and oxadiazole moieties . Complementary techniques include:
Q. What in vitro assays are suitable for preliminary biological evaluation?
Antitubercular and antibacterial assays are common starting points. For example:
- Microplate Alamar Blue assay for antitubercular activity against Mycobacterium tuberculosis H37Rv .
- Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
Advanced Research Questions
Q. How can contradictory activity data between similar pyrazole derivatives be resolved?
Contradictions may arise from regiochemical differences (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) or substituent effects. Strategies include:
- SAR studies : Systematically vary substituents (e.g., methoxyphenyl vs. chlorophenyl) to isolate pharmacophores .
- Molecular docking : Compare binding modes of active/inactive analogs to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
Q. What methodologies optimize the piperazine-ethanone linkage for improved pharmacokinetics?
- Bioisosteric replacement : Substitute the 2-methoxyphenyl group with fluorophenyl or furyl to enhance metabolic stability .
- Prodrug design : Introduce ester or amide prodrug moieties to improve solubility .
- Caco-2 cell assays : Assess permeability and efflux ratios to predict oral bioavailability .
Q. How can computational modeling guide the design of analogs with enhanced target selectivity?
- Molecular dynamics simulations : Evaluate interactions with off-target receptors (e.g., serotonin 5-HT vs. dopamine D) to minimize side effects .
- Free-energy perturbation (FEP) : Quantify binding energy differences between oxadiazole and triazole analogs .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
